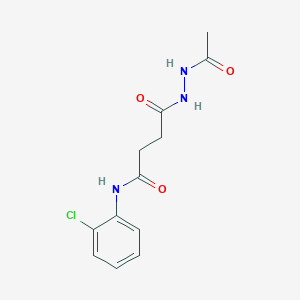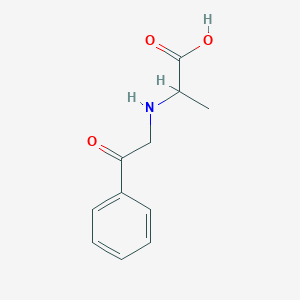
2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate is a coordination compound that features a ruthenium center coordinated to 2-diphenylphosphanylethanamine ligands, chloride ions, and tetrafluoroborate counterions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate typically involves the reaction of ruthenium chloride with 2-diphenylphosphanylethanamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The resulting complex is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and safety .
化学反应分析
Types of Reactions
2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Phosphines or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New ruthenium complexes with different ligands.
科学研究应用
2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, dehydrogenation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and malaria.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism of action of 2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate involves coordination of the ruthenium center to substrate molecules, facilitating various chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II): Similar structure but lacks the tetrafluoroborate counterion.
Ruthenium(II) p-cymene complexes: Feature different ligands but similar ruthenium coordination environment.
Uniqueness
2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate is unique due to its specific ligand environment and counterion, which confer distinct reactivity and stability compared to other ruthenium complexes.
属性
分子式 |
C28H32BClF4N2P2Ru |
|---|---|
分子量 |
681.8 g/mol |
IUPAC 名称 |
2-diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate |
InChI |
InChI=1S/2C14H16NP.BF4.ClH.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5;;/h2*1-10H,11-12,15H2;;1H;/q;;-1;;+2/p-1 |
InChI 键 |
SXIUYOQSQIUACM-UHFFFAOYSA-M |
规范 SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14802038.png)
![benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802041.png)
![[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14802042.png)


![2-(diethylamino)ethyl 6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802066.png)



![2-chloro-N-{4-[(4-iodophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B14802091.png)
![[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B14802097.png)

![(2R,7R,16R)-2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B14802124.png)
![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)
